molecular formula C18H24FN5O2 B2955560 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034201-02-8

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2955560
CAS No.: 2034201-02-8
M. Wt: 361.421
InChI Key: SEBGWLGLPBIBJZ-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)propan-1-one is a heterocyclic molecule featuring a pyrazole core substituted with methyl groups at positions 3 and 5, linked to a pyrrolidin-1-yl moiety via a propan-1-one bridge. The pyrrolidine ring is further functionalized with a 6-ethyl-5-fluoropyrimidin-4-yloxy group.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O2/c1-4-15-17(19)18(21-10-20-15)26-13-7-8-24(9-13)16(25)6-5-14-11(2)22-23-12(14)3/h10,13H,4-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBGWLGLPBIBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC3=C(NN=C3C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)propan-1-one is a novel synthetic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2C_{18}H_{24}N_4O_2, and it has a molecular weight of approximately 336.41 g/mol. The structure features a pyrazole ring, a pyrrolidine moiety, and a fluoropyrimidine derivative, which are critical for its biological activity.

Research indicates that this compound exhibits significant affinity for specific biological targets, particularly integrins such as αvβ6 . Integrins are proteins that facilitate cell adhesion and are implicated in various cellular processes, including migration and proliferation.

Key Findings:

  • The compound has been shown to inhibit the binding of certain ligands to integrins, potentially affecting cell signaling pathways.
  • In vitro studies demonstrated that it can modulate cell adhesion and migration, which are crucial in cancer metastasis and tissue repair processes .

Biological Activity

The biological activity of the compound has been evaluated through various assays:

Anticancer Activity

In preclinical studies, the compound exhibited cytotoxic effects against several cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in xenograft models.

Case Studies

  • Study on Integrin Binding : A study highlighted the compound's high selectivity for αvβ6 integrin with a dissociation constant pKi=11pK_i=11, indicating strong binding affinity .
  • Anticancer Efficacy : In a xenograft model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Integrin BindingHigh affinity for αvβ6 (pK_i = 11)
Antitumor ActivitySignificant tumor reduction in xenograft models
AntimicrobialPromising results against bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name/ID Key Structural Features Notable Substituents Synthesis Insights Potential Applications References
Target Compound Pyrazole, pyrrolidin-1-yl, fluoropyrimidin 3,5-dimethylpyrazole; 6-ethyl-5-fluoropyrimidin Likely multi-step synthesis involving coupling and deprotection (similar to ) Hypothetical kinase inhibitor
1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (, Compound 4) Pyrazoline-propanone hybrid 4-fluorophenyl, phenyl Condensation and cyclization reactions Structural/biological studies
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (, Compound 2) Pyrazoline-carbaldehyde Bromophenyl, fluorophenyl Aldehyde functionalization post-cyclization Crystallography studies
Compound 4i () Tetrazolyl, coumarin, pyrimidinone Coumarin-3-yl, tetrazolyl Multi-component reactions with tetrazole coupling Anticancer candidate (speculative)
(R)-5-(3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one () Isoxazolyl-pyridyl-pyrrolidin hybrid 3,5-dimethylisoxazole, trifluoromethyl Acid-mediated deprotection (e.g., TFA) Kinase inhibitor (patented)

Key Observations

The 3,5-dimethylpyrazole moiety may confer metabolic stability over unsubstituted pyrazoles (e.g., , Compound 4), as methyl groups often reduce oxidative degradation .

Synthesis Complexity :

  • The target compound’s synthesis likely requires precise coupling of the pyrrolidin-1-yl and fluoropyrimidin groups, akin to the trifluoroacetic acid (TFA)-mediated deprotection in . This contrasts with simpler aldehyde-functionalized pyrazolines in , which avoid such steps .

Structural Characterization :

  • While confirms pyrazoline structures via X-ray crystallography (using SHELX software ), similar methods would be critical for validating the target compound’s conformation, particularly the stereochemistry of the pyrrolidin-1-yl group .

Lumping Strategy Relevance :

  • Per , the target compound could be grouped with other pyrimidine- or pyrazole-containing molecules in computational models due to shared reactivity or physicochemical properties .

Research Findings and Data Gaps

  • Biological Activity: No direct data are available for the target compound. However, structurally related compounds (e.g., ’s pyridazinone derivative) show kinase inhibition, suggesting a plausible pathway for exploration .
  • Physical Properties: Melting points, solubility, and stability data are absent in the evidence. These could be inferred from analogs; for instance, fluorinated pyrimidines (as in the target compound) typically exhibit higher thermal stability than non-fluorinated variants .

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